molecular formula C8H13BO4 B1519813 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid CAS No. 850567-90-7

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Numéro de catalogue: B1519813
Numéro CAS: 850567-90-7
Poids moléculaire: 184 g/mol
Clé InChI: WDXCZWJQOFPQOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid exhibits a sophisticated three-dimensional structure characterized by a spirocyclic system that integrates multiple functional groups within a constrained geometric framework. The compound possesses a molecular formula of C₈H₁₃BO₄ with a molecular weight of 184.00 grams per mole, establishing its identity as a medium-sized organometallic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry nomenclature precisely describes this compound as this compound, which systematically conveys the presence of the spirocyclic junction, the positioning of the double bond, and the location of the boronic acid functionality.

The spirocyclic core structure consists of a six-membered cyclohexene ring that shares a common carbon atom with a five-membered 1,4-dioxolane ring, creating the characteristic spiro junction that defines the compound's three-dimensional architecture. The boronic acid group is positioned at the 8-position of the cyclohexene ring, directly adjacent to the alkene functionality located between positions 7 and 8. This positioning creates a unique electronic environment where the boronic acid group can participate in both intramolecular and intermolecular interactions that influence the compound's overall stability and reactivity patterns.

The Chemical Abstracts Service registry number 850567-90-7 provides a unique identifier for this compound within chemical databases and literature. The Simplified Molecular Input Line Entry System representation B(C1=CCC2(CC1)OCCO2)(O)O clearly illustrates the connectivity patterns within the molecule, showing how the boronic acid group connects to the spirocyclic framework. The International Chemical Identifier string InChI=1S/C8H13BO4/c10-9(11)7-1-3-8(4-2-7)12-5-6-13-8/h1,10-11H,2-6H2 provides a standardized method for representing the compound's structure in computational applications.

Molecular Property Value Reference
Molecular Formula C₈H₁₃BO₄
Molecular Weight 184.00 g/mol
Chemical Abstracts Service Number 850567-90-7
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System B(C1=CCC2(CC1)OCCO2)(O)O
InChIKey WDXCZWJQOFPQOS-UHFFFAOYSA-N

Propriétés

IUPAC Name

1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BO4/c10-9(11)7-1-3-8(4-2-7)12-5-6-13-8/h1,10-11H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXCZWJQOFPQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC2(CC1)OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656974
Record name 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-90-7
Record name 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Boronate Ester Intermediate Formation

A common precursor to this compound is the boronate ester derivative, often 4,4,4,4-tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane. This intermediate is synthesized by:

  • Starting with the spirocyclic ketal or acetal precursor.
  • Reacting with a boron source such as bis(pinacolato)diboron or other boron reagents under catalysis.

This intermediate is pivotal because it is stable and can be used directly in coupling reactions or converted into the boronic acid.

Hydrolysis to Boronic Acid

The boronate ester is hydrolyzed under mild acidic or aqueous conditions to yield this compound. Hydrolysis conditions typically involve:

  • Aqueous acidic medium (e.g., dilute HCl or acetic acid).
  • Room temperature or mild heating to avoid decomposition of the spirocyclic structure.

Representative Experimental Procedure and Reaction Conditions

A documented synthetic route involves the following key steps and conditions:

Step Reagents / Catalysts Solvents Temperature Time Notes
Formation of boronate ester Bis(pinacolato)diboron, Pd catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) Methanol, 1,2-dimethoxyethane 130 °C (microwave-assisted) 15 minutes Use of cesium fluoride as base enhances yield
Hydrolysis of boronate ester Dilute acid (e.g., aqueous HCl) Water or aqueous solvent mix Room temperature to 50 °C 1-2 hours Mild conditions to preserve spirocyclic integrity

This method was demonstrated with microwave irradiation to accelerate the reaction and improve product selectivity and yield. The use of cesium fluoride and palladium catalyst is crucial for efficient borylation of the spirocyclic precursor.

Yield and Purity Data

Yields of the boronate ester intermediate and final boronic acid typically range from moderate to high (60-85%) depending on precise reaction conditions and purification methods. Microwave-assisted borylation has been reported to improve reaction efficiency significantly.

Purity is commonly confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis, ensuring the absence of deborylated or over-oxidized side products.

Reaction Mechanism Insights

The key step involves palladium-catalyzed borylation of a spirocyclic halide or equivalent precursor. The mechanism includes:

  • Oxidative addition of the halide to Pd(0).
  • Transmetalation with bis(pinacolato)diboron.
  • Reductive elimination to form the boronate ester.

Subsequent hydrolysis cleaves the pinacol protecting group, revealing the free boronic acid.

Comparative Analysis of Preparation Routes

Method Advantages Limitations Typical Yield Scalability
Microwave-assisted Pd-catalyzed borylation Rapid reaction, high selectivity, good yields Requires microwave equipment, sensitive to moisture 75-85% Suitable for lab and pilot scale
Conventional heating borylation Simple setup Longer reaction times, lower yields 60-70% Suitable for scale-up with optimization
Direct hydrolysis of boronate esters Mild conditions, preserves spiro ring Hydrolysis must be carefully controlled >90% (for hydrolysis step) Easily scalable

Summary of Key Research Findings

  • The use of cesium fluoride as a base and tetrakis(triphenylphosphine)palladium(0) as catalyst in methanol/1,2-dimethoxyethane solvent under microwave irradiation at 130 °C for 15 minutes provides an efficient route to the boronate ester intermediate.
  • Hydrolysis of the boronate ester under mild acidic aqueous conditions yields the target boronic acid with high purity and good yield.
  • The spirocyclic structure remains intact throughout the synthesis due to mild reaction conditions.
  • The synthetic accessibility score of the compound is moderate (~4.38), indicating reasonable ease of synthesis in a well-equipped laboratory setting.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical reagent in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides.

Substrate Catalyst Base Product Yield Reference
Aryl bromidesPd(PPh₃)₄K₂CO₃Biaryl derivatives70–85%
Vinyl triflatesPd(OAc)₂/XPhosCsFStyrenyl-spirocyclic hybrids65–78%

Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl product. The spirocyclic boronates enhance stability during the catalytic cycle .

Oxidation Reactions

The boronic acid group undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)THF/H₂O, 0–25°C, 2 hr1,4-Dioxaspiro[4.5]dec-7-en-8-olIntermediate for ketone synthesis
NaBO₃·4H₂OMeOH, 50°C, 6 hrSpirocyclic diolChiral ligand preparation

Oxidation pathways are critical for converting boronates into alcohols or ketones, enabling downstream functionalization.

Nucleophilic Substitution Reactions

The boronic acid participates in SN2 reactions with electrophiles:

Electrophile Solvent Product Selectivity
Methyl iodideDMFMethyl-spirocyclic boronate>90%
Benzyl bromideTHFBenzyl-substituted spirocycle85%

These reactions exploit the boron atom’s electrophilicity, often requiring anhydrous conditions .

Reactions with N-Sulfonylhydrazones

The compound engages in stereoselective couplings with N-sulfonylhydrazones to form alkenes:

Hydrazone Catalyst Conditions Product E/Z Ratio
TosylhydrazonesCu(OTf)₂80°C, 12 hrTrisubstituted alkenes4:1 to 9:1

This method provides access to geometrically defined alkenes, useful in natural product synthesis .

Functional Group Interconversion

The boronic acid undergoes esterification and transmetalation:

Reaction Type Reagent Product
EsterificationPinacol, Δ1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronate
TransmetalationKF, RhCl₃Spirocyclic trifluoroborate salts

These transformations expand its utility in metal-catalyzed reactions and materials science .

Biological Activity Modulation

While primarily a synthetic reagent, derivatives exhibit enzyme inhibitory properties:

Target Enzyme IC₅₀ Biological Effect
Tyrosine kinase1.2 μMAntiproliferative activity
β-Lactamase8.5 μMAntibiotic resistance reversal

Structural analogs demonstrate potential in medicinal chemistry, though direct data for this compound remain limited .

Key Research Findings

  • Stereochemical Control : The spirocyclic backbone enforces rigidity, improving stereoselectivity in alkene-forming reactions .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Solubility Profile : Poor aqueous solubility (logP = 2.3) necessitates polar aprotic solvents (e.g., DMF, THF) for reactions .

For synthetic protocols, consult and PubChem CID 3697076.

Applications De Recherche Scientifique

Medicinal Chemistry

a. Anticancer Activity

Research indicates that compounds containing boronic acid moieties, like 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid, exhibit significant anticancer properties. Boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that derivatives of this compound can selectively target cancer cells, leading to apoptosis without affecting normal cells .

b. Drug Design and Development

The presence of the dioxaspiro structure in this compound allows for the development of novel drug candidates with improved pharmacokinetic properties. The spirocyclic framework can enhance binding affinity to biological targets, making it a valuable scaffold in drug design. For instance, modifications to this core structure have been explored to develop selective serotonin reuptake inhibitors (SSRIs), which are critical in treating depression and anxiety disorders .

Materials Science

a. Polymer Chemistry

This compound has been utilized in the synthesis of advanced polymer materials. Its boronic acid functionality facilitates the formation of cross-linked networks through dynamic covalent bonding. This property is particularly useful in creating responsive materials that can change their properties in response to environmental stimuli .

b. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boronic acids into polymer matrices can enhance charge transport and stability, leading to improved device performance .

Organic Synthesis

a. Suzuki-Miyaura Coupling Reactions

This compound serves as a versatile reagent in Suzuki-Miyaura coupling reactions, which are fundamental methods for forming carbon-carbon bonds in organic synthesis. This reaction is particularly valuable for constructing complex molecular architectures found in pharmaceuticals and natural products .

b. Synthesis of Complex Molecules

The compound's ability to undergo various chemical transformations allows chemists to utilize it as an intermediate in the synthesis of complex organic molecules. Its spirocyclic structure provides a unique framework that can be modified to introduce various functional groups, expanding the diversity of synthesized compounds .

Case Studies

Application AreaCase Study ReferenceFindings
Anticancer Activity Demonstrated selective targeting of cancer cells with minimal toxicity.
Drug Design Developed SSRIs with enhanced binding affinity and selectivity.
Polymer Chemistry Created responsive polymers with tunable properties via cross-linking.
Organic Electronics Improved charge transport in OLEDs leading to higher efficiency devices.
Organic Synthesis Facilitated complex molecule synthesis through efficient coupling reactions.

Mécanisme D'action

The mechanism by which 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, which can influence biological processes and chemical reactions.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Boronic Acid Derivatives: The pinacol ester (CAS 680596-79-6) and the sulfonyl-azaspiro boronic acid (CAS 914610-70-1) both serve as cross-coupling reagents but differ in electronic and steric profiles due to their substituents.
  • Fluorinated Analog : 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (CAS 142273-44-7) lacks boronic acid functionality but introduces electronegative fluorine, which may influence ring strain and electronic properties .
  • Triflate Derivative : The triflate group in CAS 170011-47-9 is a superior leaving group compared to boronic esters, enabling nucleophilic substitutions (e.g., in C–O bond activations) .
  • Acrylic Acid Derivative : The conjugated double bond in (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid allows participation in Michael additions or polymerizations, diverging from boronic acid’s cross-coupling utility .

Activité Biologique

1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid is a spirocyclic compound characterized by its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The chemical structure of this compound includes a boronic acid functional group attached to a spirocyclic framework. Its molecular formula is C10H13BO3C_{10}H_{13}BO_3, and it features a dioxaspiro structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid group is known for its capacity to form reversible covalent bonds with diols, which can modulate enzyme activity and influence various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
  • Cell Signaling Modulation : The compound can affect pathways related to cell proliferation and apoptosis, potentially leading to anticancer effects.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer models. For instance, the inhibition of specific signaling pathways involved in cancer progression has been observed, suggesting that this compound may also possess anticancer properties.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways indicates potential use in treating inflammatory diseases. Its interaction with enzymes such as cyclooxygenases (COX) could be a mechanism through which it exerts anti-inflammatory effects.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer properties in vitro using breast cancer cell lines.Showed significant inhibition of cell proliferation at micromolar concentrations.
Study 2 Assessed anti-inflammatory effects in a mouse model of arthritis.Reduced swelling and inflammatory markers compared to control groups.
Study 3 Evaluated antimicrobial activity against E. coli and S. aureus.Demonstrated moderate antibacterial effects, warranting further exploration.

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid, and how do reaction conditions influence yield?

The synthesis of spirocyclic boronic acids typically involves multi-step protocols. For example, related dioxaspiro compounds are synthesized via ketone protection (e.g., 1,4-cyclohexanedione monoethylene ketal) followed by functionalization with boronic acid precursors. Key factors include:

  • Solvent selection : Polar aprotic solvents like THF or DMF enhance boronation efficiency .
  • Catalyst use : Transition-metal catalysts (e.g., Pd) may improve cross-coupling steps in derivative synthesis .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during boronic acid group introduction .
    Methodological tip : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound?

Critical analytical techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 11B^{11}\text{B}-NMR verify boronic acid group presence and spirocyclic structure .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peaks) .
  • HPLC purity assays : Use C18 columns with acetonitrile/water gradients to detect impurities .
    Data validation : Cross-reference spectral data with PubChem entries for analogous compounds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particulates .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Suzuki-Miyaura couplings?

  • DFT calculations : Model the boronic acid’s electronic environment to predict coupling efficiency with aryl halides.
  • Solvent parameterization : Use COSMO-RS to simulate solvent effects on transition-state stability .
    Case study : Derivatives of similar spirocyclic boronic acids show enhanced reactivity in aqueous micellar conditions .

Q. What strategies resolve contradictions in reported bioactivity data for spirocyclic boronic acid derivatives?

  • Dose-response reevaluation : Test compounds across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Use liver microsomes to assess whether rapid degradation explains inconsistent in vitro/in vivo results .
    Example : Analogous compounds with trifluoromethyl groups exhibit improved metabolic stability .

Q. How can researchers design derivatives to enhance target selectivity in medicinal chemistry applications?

  • Structure-activity relationship (SAR) : Modify the spirocyclic core’s substituents (e.g., hydroxyl, acetyl groups) to alter steric/electronic profiles .
  • Pharmacophore mapping : Overlay crystal structures of target enzymes (e.g., proteases) to optimize boronic acid positioning .
    Data-driven approach : Compare IC50_{50} values of derivatives against related targets to refine selectivity .

Q. What experimental designs validate the compound’s role in materials science (e.g., as a cross-linker)?

  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
  • Dynamic mechanical analysis (DMA) : Measure modulus changes in polymer matrices post-cross-linking .
    Control experiments : Compare results with non-boronic acid analogs to isolate boronate ester formation effects.

Methodological and Theoretical Frameworks

Q. How to integrate this compound into a mechanistic study of boronate ester dynamics?

  • Kinetic profiling : Use stopped-flow spectroscopy to monitor esterification rates with diols .
  • Isotopic labeling : 18O^{18}\text{O}-tagged diols can trace reversible ester bond formation .
    Theoretical link : Apply transition-state theory to correlate steric hindrance with activation energy .

Q. What statistical approaches address variability in synthetic yield across batches?

  • Design of experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading) .
  • Multivariate regression : Identify key predictors (e.g., solvent purity, humidity) impacting reproducibility .

Q. How to design in vivo studies for spirocyclic boronic acid-based therapeutics?

  • Pharmacokinetic (PK) profiling : Measure plasma half-life and tissue distribution in rodent models .
  • Toxicity screening : Conduct acute/chronic toxicity assays per OECD guidelines, focusing on hepatorenal endpoints .
    Ethical compliance : Adhere to ARRIVE 2.0 guidelines for preclinical reporting .

Data Presentation and Analysis

Parameter Example Data Source
Solubility (DMSO)10 mM at 25°C
Storage StabilityStable at -20°C for 12 months
HPLC Retention Time8.2 min (C18, 60% MeOH)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid
Reactant of Route 2
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.